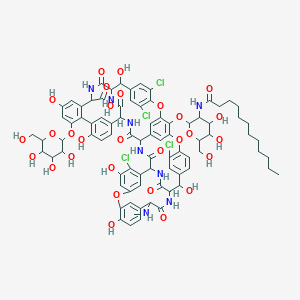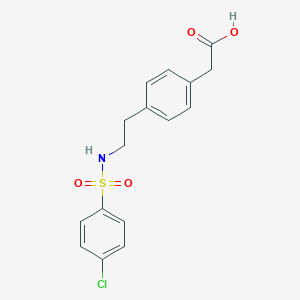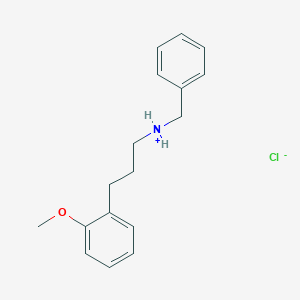
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate (Sulfo-SASD) is a water-soluble crosslinker that is commonly used in biochemical research. This compound is used to covalently link proteins, peptides, and other biomolecules together, enabling researchers to study protein-protein interactions, protein-ligand interactions, and other important biological processes.
作用机制
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate works by crosslinking proteins together through the formation of covalent bonds between the reactive NHS ester group and the amino groups on the proteins. The photoactivatable azide group can then be activated using ultraviolet light, which leads to the formation of a highly reactive nitrene intermediate. This intermediate can then react with nearby amino acid residues on the proteins, leading to the formation of a covalent bond between the two proteins.
Biochemical and Physiological Effects:
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate can be used to crosslink proteins together in a variety of different biological systems. In addition, Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate has been shown to have relatively low cytotoxicity, making it a useful tool for studying biological processes in living cells.
实验室实验的优点和局限性
One of the main advantages of Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is that it is a water-soluble crosslinker, making it easy to use in a variety of different biological systems. In addition, Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is relatively easy to synthesize and is commercially available from a number of different suppliers. However, one limitation of Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is that it can be difficult to control the extent of crosslinking, which can lead to the formation of unwanted protein aggregates.
未来方向
There are a number of different future directions for the use of Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate in scientific research. One potential application is in the study of protein-protein interactions in living cells, where Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate could be used to identify protein complexes that are formed under different physiological conditions. Another potential application is in the study of protein-ligand interactions, where Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate could be used to identify the binding sites of small molecules on proteins. Finally, Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate could be used in the development of new therapeutics, where it could be used to target specific protein-protein interactions that are involved in disease processes.
合成方法
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is synthesized by the reaction of N-hydroxysuccinimide (NHS) with 4-azidosalicylamide, followed by reaction with 2-aminoethyl dithioethanol. The resulting product is a water-soluble, heterobifunctional crosslinker that contains a reactive NHS ester group and a photoactivatable azide group.
科学研究应用
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is widely used in scientific research for a variety of applications. One of the most common uses of this compound is in the study of protein-protein interactions. By crosslinking proteins together using Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate, researchers can gain insight into the structure and function of protein complexes. Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate is also used in the study of protein-ligand interactions, where it can be used to identify the binding sites of small molecules on proteins.
属性
CAS 编号 |
103963-69-5 |
|---|---|
产品名称 |
Sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate |
分子式 |
C16H17N5O9S3 |
分子量 |
503.5 g/mol |
IUPAC 名称 |
1-[3-[2-[(4-azido-2-hydroxybenzoyl)amino]ethyldisulfanyl]propanoyl]-2,5-dioxopyrrolidine-3-sulfonic acid |
InChI |
InChI=1S/C16H17N5O8S3/c17-20-19-9-1-2-10(11(22)7-9)15(25)18-4-6-31-30-5-3-13(23)21-14(24)8-12(16(21)26)32(27,28)29/h1-2,7,12,22H,3-6,8H2,(H,18,25)(H,27,28,29) |
InChI 键 |
XKQYCEFPFNDDSJ-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)O |
规范 SMILES |
C1C(C(=O)N(C1=O)C(=O)CCSSCCNC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O)S(=O)(=O)O |
同义词 |
3-SASD sulfosuccinimidyl 3-((2-(4-azidosalicylamido)ethyl)dithio)propionate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![Benzenamine, 4-chloro-N-[(4-chlorophenyl)methylene]-, N-oxide](/img/structure/B34688.png)



![N-(9-benzyl-8-hydroxy-1,3-dimethyl-2,4,6-trioxopurino[7,8-a]pyrimidin-7-yl)acetamide](/img/structure/B34693.png)

![[4,4'-Biphenanthrene]-3,3'-diol](/img/structure/B34698.png)
![12-Oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxylic acid](/img/structure/B34704.png)
